Cas no 187805-51-2 (6-chloro-8-fluoroquinazolin-4(3H)-one)

6-chloro-8-fluoroquinazolin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 6-chloro-8-fluoroquinazolin-4(3H)-one
- 6-chloro-8-fluoro-3H-quinazolin-4-one
- 6-Chloro-8-fluoroquinazolin-4(1H)-one
- 6-chloro-8-fluoro-3,4-dihydroquinazolin-4-one
- SCHEMBL18128478
- CS-0063321
- 6-Chloro-8-fluoro-4(3H)-quinazolinone
- 187805-51-2
- CS-15888
- AKOS037651100
- EN300-1301263
- DB-156268
-
- MDL: MFCD30718385
- インチ: 1S/C8H4ClFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
- InChIKey: XLGDIIQWJWFZSI-UHFFFAOYSA-N
- SMILES: ClC1C=C(C2=C(C(NC=N2)=O)C=1)F
計算された属性
- 精确分子量: 197.9996186 g/mol
- 同位素质量: 197.9996186 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 0
- 複雑さ: 259
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
- XLogP3: 1.4
- 分子量: 198.58
6-chloro-8-fluoroquinazolin-4(3H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC540052-100mg |
6-Chloro-8-fluoroquinazolin-4(3H)-one |
187805-51-2 | >98% | 100mg |
£192.00 | 2024-05-24 | |
Enamine | EN300-199666-0.5g |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95% | 0.5g |
$352.0 | 2023-02-15 | |
Enamine | EN300-199666-5.0g |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95% | 5.0g |
$1440.0 | 2023-02-15 | |
Enamine | EN300-1301263-10g |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95% | 10g |
$2676.0 | 2023-09-16 | |
Enamine | EN300-1301263-100mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 100mg |
$156.0 | 2023-09-30 | |
Enamine | EN300-1301263-500mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 500mg |
$352.0 | 2023-09-30 | |
Enamine | EN300-1301263-10000mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 10000mg |
$2676.0 | 2023-09-30 | |
Enamine | EN300-1301263-250mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 250mg |
$223.0 | 2023-09-30 | |
1PlusChem | 1P01EGL3-100mg |
6-Chloro-8-fluoro-4(3H)-quinazolinone |
187805-51-2 | 98% | 100mg |
$161.00 | 2024-06-17 | |
Enamine | EN300-1301263-50mg |
6-chloro-8-fluoro-1,4-dihydroquinazolin-4-one |
187805-51-2 | 95.0% | 50mg |
$105.0 | 2023-09-30 |
6-chloro-8-fluoroquinazolin-4(3H)-one 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
3. Caper tea
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
6-chloro-8-fluoroquinazolin-4(3H)-oneに関する追加情報
Professional Introduction to 6-chloro-8-fluoroquinazolin-4(3H)-one (CAS No. 187805-51-2)
6-chloro-8-fluoroquinazolin-4(3H)-one, identified by its Chemical Abstracts Service number 187805-51-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This quinazolinone derivative, characterized by the presence of both chlorine and fluorine substituents, exhibits promising properties that make it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 6-chloro-8-fluoroquinazolin-4(3H)-one consists of a quinazoline core, which is a fused bicyclic system containing a benzene ring and a pyrimidine ring. The introduction of a chlorine atom at the 6-position and a fluorine atom at the 8-position introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological targets. This dual substitution pattern has been strategically explored in medicinal chemistry to enhance pharmacological efficacy and selectivity.
In recent years, quinazolinone derivatives have been extensively studied for their pharmacological potential, particularly in the context of anticancer, antiviral, and anti-inflammatory applications. The fluorine substituent, in particular, has been shown to improve metabolic stability and binding interactions with enzymes and receptors. The chlorine atom, on the other hand, can serve as a handle for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of analogues with tailored properties.
Current research in the field of 6-chloro-8-fluoroquinazolin-4(3H)-one has focused on its role as a key intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing quinazolinone derivatives that can selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. Preliminary studies have indicated that 6-chloro-8-fluoroquinazolin-4(3H)-one exhibits inhibitory activity against certain kinases, making it a promising candidate for further investigation.
Another area of interest has been the exploration of 6-chloro-8-fluoroquinazolin-4(3H)-one as a precursor in the development of antiviral agents. The structural features of this compound allow it to interact with viral proteases and polymerases, potentially inhibiting viral replication. Recent advances in computational chemistry have enabled researchers to predict binding affinities and optimize lead compounds more efficiently. By leveraging these tools, scientists have been able to design derivatives of 6-chloro-8-fluoroquinazolin-4(3H)-one that exhibit enhanced antiviral activity while minimizing off-target effects.
The synthesis of 6-chloro-8-fluoroquinazolin-4(3H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between chlorinated or fluorinated intermediates with appropriate carbonyl compounds, followed by cyclization steps to form the quinazoline core. Advances in green chemistry principles have also influenced synthetic methodologies, promoting the use of sustainable solvents and catalytic systems that reduce environmental impact.
The pharmacokinetic properties of 6-chloro-8-fluoroquinazolin-4(3H)-one are another critical aspect that has been thoroughly investigated. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic potential. Studies have shown that modifications to the molecular structure can significantly influence these properties. For instance, introducing fluorine atoms can enhance lipophilicity, improving oral bioavailability, while maintaining metabolic stability.
In conclusion,6-chloro-8-fluoroquinazolin-4(3H)-one (CAS No. 187805-51-2) represents a fascinating compound with significant pharmaceutical promise. Its unique structural features and demonstrated biological activities make it an attractive scaffold for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic applications and refine synthetic methodologies,6-chloro-8-fluoroquinazolin-4(3H)-one is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
187805-51-2 (6-chloro-8-fluoroquinazolin-4(3H)-one) Related Products
- 53117-21-8(2-Hydrazino-N-(3-methylphenyl)-2-oxoacetamide)
- 2840-61-1(3-Methyl-5-oxo-5-phenylvaleric Acid)
- 2172195-26-3(5-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylhexanamidopentanoic acid)
- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)
- 79313-01-2(2-(Bromomethyl)-4,6-dimethylpyridine)
- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)
- 2757836-51-2((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)
- 1426928-20-2(56QS71Swuj)
- 2228818-43-5(2-(propan-2-yloxy)-6-(pyrrolidin-3-yloxy)pyridine)
- 2227895-26-1(rac-6-{[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}hexanoic acid)

